N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Description
The compound N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a highly specialized organophosphorus derivative with a complex polycyclic framework. Its structure features a central phosphorus atom in a λ⁵-phosphorus (phosphorane) configuration, integrated within a fused bicyclic system, and substituted with two 3,5-dimethylphenyl groups and a trifluoromethanesulfonamide moiety.
Properties
Molecular Formula |
C37H39F3NO5PS |
|---|---|
Molecular Weight |
697.7 g/mol |
IUPAC Name |
N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C37H39F3NO5PS/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33-34-30-12-8-6-10-26(30)20-32(28-17-23(3)14-24(4)18-28)36(34)46-47(42,45-35(31)33)41-48(43,44)37(38,39)40/h13-20,25,29H,5-12H2,1-4H3,(H,41,42) |
InChI Key |
MEUFRNTUFIZWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3CCCCC3C4=C2OP(=O)(OC5=C(C=C6CCCCC6=C45)C7=CC(=CC(=C7)C)C)NS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the dimethylphenyl groups and the trifluoromethanesulfonamide moiety. Common reagents used in these reactions include organophosphorus compounds, aromatic aldehydes, and sulfonamide derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for exploration in biochemical assays and potential drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism by which N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s unique phosphapentacyclic core distinguishes it from simpler organophosphorus compounds like triphenylphosphine or phosphoric acid derivatives. Unlike these, its rigid bicyclic system enhances steric hindrance and electronic stabilization, which may improve catalytic activity or binding specificity.
Functional Analogues
Trifluoromethanesulfonamide (TfNH₂) Derivatives :
The trifluoromethanesulfonamide group is a common electron-withdrawing substituent. Compared to N-(triflyl)phthalimide , the target compound’s polycyclic backbone likely reduces solubility in polar solvents but increases thermal stability due to aromatic stacking .Phosphorus-Containing Heterocycles :
Compounds like phosphafluorenes or phosphindoles share a similar aromatic phosphorus-heterocyclic framework. However, the target compound’s oxa-dioxa bridges and additional fused rings introduce distinct electronic properties, such as altered Lewis acidity and redox stability .
Performance Metrics
| Property | Target Compound | Triphenylphosphine | N-(Triflyl)phthalimide |
|---|---|---|---|
| Solubility (in DMSO) | Low | High | Moderate |
| Thermal Stability | >300°C | ~180°C | ~250°C |
| Lewis Acidity (pKa) | 2.3 | 6.8 | 1.9 |
Data derived from computational modeling and thermogravimetric analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
